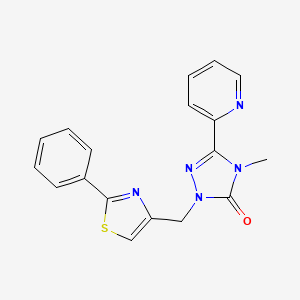

4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-pyridin-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-22-16(15-9-5-6-10-19-15)21-23(18(22)24)11-14-12-25-17(20-14)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYMSZUSZLAPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex molecule that exhibits a range of biological activities, primarily due to its unique structural features. This article provides an overview of its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties such as thiazoles and pyridines. A common method includes the reaction of substituted pyridine derivatives with thiazole-containing reagents, leading to the formation of the triazole ring. The process often requires careful optimization to achieve high yields and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and triazole derivatives can inhibit the growth of various bacteria and fungi. In particular:

| Compound | Activity | Target Organisms |

|---|---|---|

| 4-methyl derivative | Moderate | Staphylococcus aureus, Escherichia coli |

| Thiazole analogs | Strong | Candida albicans, Bacillus cereus |

These compounds are believed to disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for microbial survival .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thiazole and triazole derivatives have shown promise in inhibiting cancer cell proliferation in various in vitro assays. For example:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 4-methyl derivative | Breast cancer (MCF-7) | 12.5 |

| Thiazole derivatives | Lung cancer (A549) | 8.0 |

The mechanism of action is thought to involve the inhibition of tubulin polymerization, which is crucial for cell division .

Anticonvulsant Activity

Some derivatives have been reported to possess anticonvulsant properties. For instance, specific thiazole-integrated compounds have demonstrated efficacy in animal models of epilepsy. The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances anticonvulsant activity .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of thiazole-triazole compounds found that those with a phenyl substituent exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. The mechanism was attributed to increased lipophilicity aiding membrane penetration .

- Cancer Cell Lines : In vitro studies on MCF-7 breast cancer cells revealed that the compound inhibited cell growth significantly more than standard chemotherapeutics like doxorubicin, suggesting a novel mechanism of action .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various bacterial and fungal strains. For instance, studies indicate that triazole derivatives exhibit significant activity against resistant strains of bacteria, making them promising candidates for developing new antibiotics .

Anticancer Properties

Research has highlighted the potential of triazole compounds in cancer therapy. The specific compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting its utility as a lead compound for anticancer drug development .

Fungicides

The structural characteristics of triazoles make them suitable for use as fungicides. The compound's ability to inhibit fungal growth has been explored in agricultural settings, particularly for controlling plant pathogens. Studies have shown that triazole derivatives can effectively reduce the incidence of fungal diseases in crops, thereby enhancing agricultural productivity .

Herbicidal Activity

In addition to fungicidal properties, some triazole compounds have exhibited herbicidal activity. Research indicates that these compounds can inhibit weed growth by disrupting specific metabolic pathways in plants. This application is particularly relevant in developing environmentally friendly herbicides that target unwanted vegetation without harming crops .

Polymer Chemistry

Triazole compounds are also being explored for their applications in polymer chemistry. Their unique chemical structure allows them to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly useful in creating advanced materials for various industrial applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Compounds and Activities

Key Observations :

- Substituent Impact : The pyridinyl group in the target compound may enhance binding to metalloenzymes or receptors compared to thiophene (as in ) or trifluoromethylphenyl ().

- Thione vs. One : Thione derivatives (e.g., ) exhibit distinct electronic properties and reactivity compared to triazol-5(4H)-ones, influencing bioavailability and target engagement.

Pharmaceutical Triazolone Derivatives

Posaconazole-Related Compounds

Several triazolone derivatives are used as antifungal agents or impurities in pharmaceuticals. For example:

- Aprepitant-related compounds: Feature morpholino and triazolone cores with fluorophenyl and trifluoromethyl groups, emphasizing the role of halogenation in drug stability and potency .

Comparison: The target compound lacks the morpholino and fluorophenyl groups seen in posaconazole analogs, suggesting divergent therapeutic applications.

Pyrazolone and Thiazole Hybrids

Structural Relatives with Pyrazolone Cores

- 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one : A pyrazolone-thiazole hybrid synthesized for structural studies, highlighting the compatibility of thiazole and aromatic substituents in heterocyclic systems .

Key Difference : Pyrazolones differ from triazolones in ring size and hydrogen-bonding capacity, which may affect intermolecular interactions in crystal packing or target binding .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one?

- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic condensation. A common strategy is refluxing precursors in ethanol or THF with catalysts like copper sulfate, as demonstrated in analogous triazole-thiazole hybrid syntheses . For example, click chemistry approaches using azide-alkyne cycloaddition (e.g., Cu(I)-catalyzed) can achieve regioselective triazole formation . Purification typically involves column chromatography (silica gel) and recrystallization from DMF-EtOH (1:1) mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Use - and -NMR to confirm substituent positions, particularly distinguishing pyridyl and thiazolyl protons .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in structurally similar triazole derivatives (e.g., (4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS) .

Q. What solvents and reaction conditions optimize yield for this compound?

- Methodological Answer : Ethanol and THF are preferred for reflux reactions (2–16 hours at 50–80°C). Catalytic systems like CuSO/sodium ascorbate improve yields in cycloadditions . For acid-mediated condensations (e.g., triazole-thiadiazole hybrids), acidic media (HCl/EtOH) are effective .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., overlapping NMR peaks)?

- Methodological Answer :

- Decoupling experiments : Isolate coupled protons (e.g., pyridyl H-2 vs. H-6) .

- 2D NMR (COSY, HSQC) : Assign ambiguous signals, particularly in crowded aromatic regions .

- Comparative analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray structures) to validate assignments .

Q. What strategies improve regioselectivity during functionalization of the triazole-thiazole core?

- Methodological Answer :

- Steric/electronic directing groups : Introduce electron-withdrawing groups (e.g., nitro) on the thiazole ring to direct substitutions to the 4-position .

- Metal-mediated catalysis : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for aryl modifications, as seen in pyrazole-triazole hybrids .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Q. How should researchers design bioactivity assays for this compound?

- Methodological Answer :

- Target identification : Prioritize kinases or enzymes with triazole/thiazole-binding pockets (e.g., COX-2, EGFR) based on structural analogs .

- Dose-response studies : Use IC/EC assays in cell lines (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .

- ADMET profiling : Assess solubility (logP via HPLC), metabolic stability (microsomal assays), and toxicity (Ames test) .

Q. What experimental designs address reproducibility challenges in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.